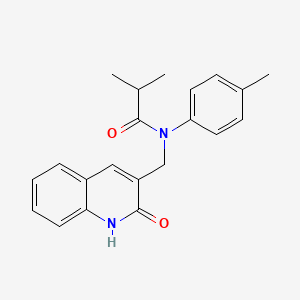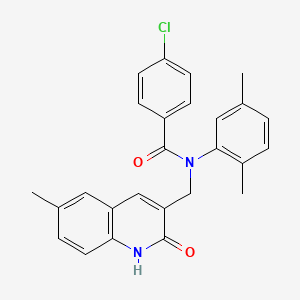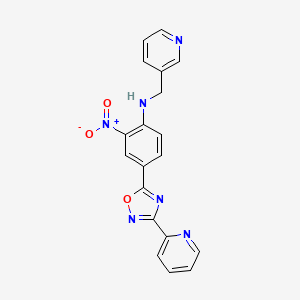
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antibacterial and antifungal properties, as well as its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline in lab experiments is its potential as a multi-targeted agent. This means that it may be useful in targeting multiple pathways involved in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to study its potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high yield and purity, and it has shown potential as a multi-targeted agent in targeting various pathways involved in diseases. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in cancer therapy, antibacterial and antifungal agents.
Synthesis Methods
The synthesis of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline involves the reaction of 2-nitroaniline, 2-pyridinecarboxylic acid hydrazide, and 3-pyridinecarboxaldehyde in the presence of a catalyst. The resulting compound is then purified using column chromatography. This synthesis method has been optimized for high yield and purity.
properties
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c26-25(27)17-10-14(6-7-15(17)22-12-13-4-3-8-20-11-13)19-23-18(24-28-19)16-5-1-2-9-21-16/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXLMEGXOBYLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

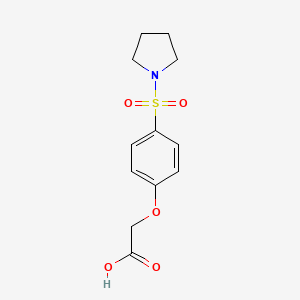
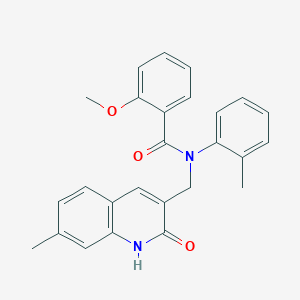

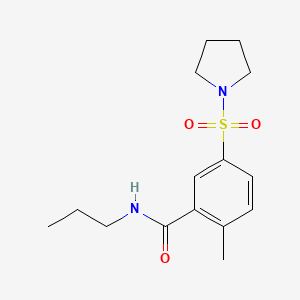
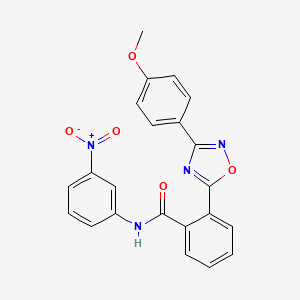
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

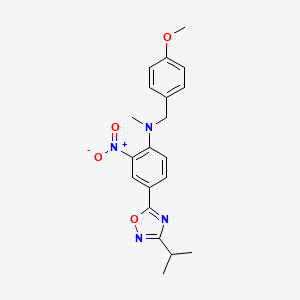
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
